molecular formula C21H16N2O8 B11650294 Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11650294
M. Wt: 424.4 g/mol
InChI Key: JMXGYGCXWNDWPY-UHFFFAOYSA-N
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Description

Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzene dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of a phenyl ring, typically using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reactions: The furan and nitrophenyl groups are coupled through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzene Dicarboxylate Moiety: This involves esterification of benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring under high pressure hydrogenation conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, alcohols.

Major Products

    Reduction of the nitrophenyl group: Aminophenyl derivatives.

    Hydrogenation of the furan ring: Tetrahydrofuran derivatives.

    Substitution of ester groups: Amides or other ester derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be modified to create fluorescent probes for imaging biological systems.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in biochemical studies.

Medicine

    Drug Development:

    Antimicrobial Agents: The nitrophenyl group may impart antimicrobial properties, making it a candidate for drug development.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. For instance, the nitrophenyl group can interact with enzyme active sites, inhibiting their function. The furan ring can participate in π-π stacking interactions, affecting molecular recognition processes. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-({[5-(4-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
  • Dimethyl 5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate
  • Dimethyl 5-({[5-(3-aminophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Uniqueness

The unique positioning of the nitro group on the phenyl ring in Dimethyl 5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzene-1,3-dicarboxylate imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H16N2O8

Molecular Weight

424.4 g/mol

IUPAC Name

dimethyl 5-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H16N2O8/c1-29-20(25)13-8-14(21(26)30-2)10-15(9-13)22-19(24)18-7-6-17(31-18)12-4-3-5-16(11-12)23(27)28/h3-11H,1-2H3,(H,22,24)

InChI Key

JMXGYGCXWNDWPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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